2-Fluoro-4-iodo-N-isobutylbenzamide
Description
2-Fluoro-4-iodo-N-isobutylbenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with fluorine at the 2-position, iodine at the 4-position, and an isobutyl group attached to the nitrogen atom. This structure confers unique electronic and steric properties. The iodine atom, a heavy halogen, may influence spectroscopic characteristics (e.g., NMR chemical shifts) and stability. The branched isobutyl group contributes to lipophilicity, which can affect solubility and membrane permeability.
Properties
IUPAC Name |
2-fluoro-4-iodo-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12/h3-5,7H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNJEPXLCZGWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-N-isobutylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-iodoaniline, which is reacted with isobutyryl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions, typically at room temperature, to form the desired benzamide compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-4-iodo-N-isobutylbenzamide may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-N-isobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-4-iodo-N-isobutylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein interactions.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-N-isobutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance binding affinity and selectivity, while the isobutyl group can influence the compound’s pharmacokinetic properties. The amide functional group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
2-Fluoro-4-iodo-N-isobutylbenzamide
- Substituents : 2-F, 4-I, N-isobutyl.
- Key Features : High halogen atomic mass (I), branched alkyl chain.
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()
- Substituents : 2-methoxy, 4-methyl, N-(4-chlorophenyl).
- Key Features : Methoxy and methyl groups are electron-donating, contrasting with electron-withdrawing halogens. The 4-chlorophenyl group introduces aromatic bulk.
- Research Findings : Exhibits fluorescence properties under spectrofluorometric analysis, likely due to the methoxy group’s conjugation effects .
4-Fluoro-N-(2-methylbut-3-yn-2-yl)benzamide ()
- Substituents : 4-F, N-(alkynyl).
- Key Features : Alkynyl substituent enables participation in click chemistry or metal-catalyzed couplings. The 4-fluoro position may alter ring polarity compared to 2-fluoro.
- Applications: Potential intermediate for functional materials or pharmaceuticals due to reactive alkyne moiety .
2-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide ()
- Substituents : 2-F, 4-boronate ester, N-isopropyl.
- Key Features : Boronate ester facilitates Suzuki-Miyaura cross-coupling reactions. N-isopropyl offers less steric hindrance than isobutyl.
- Applications : Widely used as a synthetic intermediate in drug discovery .
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
